methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride
CAS No.: 1630815-54-1
Cat. No.: VC7840413
Molecular Formula: C10H13Cl2NO3
Molecular Weight: 266.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630815-54-1 |
|---|---|
| Molecular Formula | C10H13Cl2NO3 |
| Molecular Weight | 266.12 |
| IUPAC Name | methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClNO3.ClH/c1-15-10(14)7-4-6(9(12)5-13)2-3-8(7)11;/h2-4,9,13H,5,12H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | FZAOTWPXCMVXJN-SBSPUUFOSA-N |
| Isomeric SMILES | COC(=O)C1=C(C=CC(=C1)[C@@H](CO)N)Cl.Cl |
| SMILES | COC(=O)C1=C(C=CC(=C1)C(CO)N)Cl.Cl |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C(CO)N)Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride comprises a benzene ring substituted at the 2-position with a chlorine atom and at the 5-position with an aminomethyl group (–CH2NH2). The methyl ester at the 1-position enhances solubility in organic solvents, while the hydrochloride salt stabilizes the amine moiety . Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
These spectral features align with derivatives like methyl 4-amino-2-chlorobenzoate (CAS 46004-37-9), which shares a chlorinated benzoyl scaffold .
Synthetic Methodologies
Pivaloylation Reactions
The aminomethyl group undergoes pivaloylation using pivaloyl chloride in dichloromethane or tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base. For instance, reacting 700 g of the hydrochloride salt with pivaloyl chloride (1.2 equiv) in dichloromethane at 21°C yields methyl 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoate with 100% crude yield . This method is scalable and avoids side reactions due to controlled exotherms.
Deprotection Strategies
Hydrochloric acid in ethyl acetate efficiently removes tert-butoxycarbonyl (Boc) protecting groups. Stirring methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate (100 mg) in HCl-saturated ethyl acetate for 2 hours yields 80 mg (80%) of the deprotected product . This step is critical for generating free amines for subsequent couplings.
Applications in Drug Discovery
Intermediate for Biologically Active Compounds
The compound serves as a precursor for kinase inhibitors and anticancer agents. For example, coupling with 1-methylcyclopropanecarboxylic acid via oxalyl chloride activation produces acylated derivatives with potential bioactivity . These derivatives are screened for target binding using assays like fluorescence polarization.
Structural Analogues
Analogues such as 2-chloro-4-(methoxycarbonyl)benzoic acid (CAS 431888-57-2) and methyl 4-amino-2-chlorobenzoate (CAS 46004-37-9) exhibit similar reactivity profiles, enabling structure-activity relationship (SAR) studies . Modifications at the 5-position influence solubility and target affinity.
Reaction Optimization and Scale-Up
Solvent and Temperature Effects
THF and dichloromethane are preferred for acylation reactions due to their compatibility with acid chlorides. Reactions conducted at 0–26°C minimize decomposition, as evidenced by consistent yields (~2 g per 1.8 g starting material) . Elevated temperatures (>30°C) risk ester hydrolysis.
Workup and Purification
Crude products are typically extracted with dichloromethane or chloroform, dried over sodium sulfate, and concentrated under reduced pressure. Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, achieving >95% purity .
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